![molecular formula C22H34O6 B3030082 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate CAS No. 863780-90-9](/img/structure/B3030082.png)

3'-Methoxy-[6]-Gingerdiol 3,5-diacetate

Overview

Description

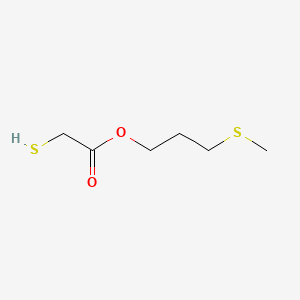

3-Methoxy-[6]-Gingerdiol 3,5-diacetate (M6G-3,5-diacetate) is a compound derived from the ginger plant (Zingiber officinale) and is known to possess several pharmacological properties. M6G-3,5-diacetate has been studied extensively in the last decade, and has been found to have potential therapeutic applications in a variety of diseases.

Scientific Research Applications

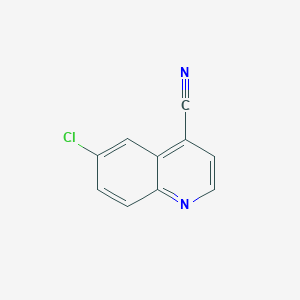

1. Identification and Isolation from Ginger

3'-Methoxy-[6]-Gingerdiol 3,5-diacetate, a derivative of [6]-Gingerdiol, has been identified in the rhizomes of Zingiber officinale (common ginger). The compound was isolated and its structure established through chemical and spectroscopic evidence, highlighting the diverse phytochemical composition of ginger (Kikuzaki, Tsai, & Nakatani, 1992) (Kikuzaki, Tsai, & Nakatani, 1992).

2. Antioxidative Activities

A study on novel glucosides related to 6-gingerdiol isolated from fresh ginger, including 3',5-diacetoxy-1-(4-hydroxy-3-methoxy-phenyl)decane, demonstrated their antioxidative activities. These compounds showed significant antioxidant capacity, as evaluated through linoleic acid model systems and DPPH radical-scavenging ability (Sekiwa, Kubota, & Kobayashi, 2000) (Sekiwa, Kubota, & Kobayashi, 2000).

3. Potential Neuroprotective Effects

Research suggests that ginger, containing compounds like 3',5-diacetoxy-6-gingerdiol, may offer neuroprotective benefits. The bioactive compounds in ginger, including gingerdiols, are being investigated for their potential role in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's, owing to their antioxidant and anti-inflammatory properties (Arcusa et al., 2022) (Arcusa et al., 2022).

4. Role in Metabolic Processes

Gingerdiol compounds, including 3',5-diacetoxy-6-gingerdiol, have been studied for their roles in metabolic processes. For instance, the metabolism of [6]-gingerol in rats involves the formation of various gingerdiol compounds, suggesting the importance of ginger's metabolites in its pharmacological effects (Nakazawa & Ohsawa, 2002) (Nakazawa & Ohsawa, 2002).

5. Bioactivity in Food and Pharmaceutical Industries

A comprehensive review highlighted the pungency and bioactivity of gingerols, including derivatives like gingerdiols. This study provided insights into the application of these compounds in food and pharmaceutical industries, emphasizing their potential in enhancing health and managing diseases (Gao et al., 2022) (Gao et al., 2022).

6. Antioxidant and Anticancer Activities

Further research on gingerdiol compounds in ginger showed their roles as antioxidants and potential anticancer agents. These studies suggest that gingerdiols, including 3',5-diacetoxy-6-gingerdiol, contribute to the recognized biological activities of ginger, such as antioxidative and anticancer properties (Lv et al., 2012) (Lv et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 3’-Methoxy-6This compound is a derivative of gingerdiol, a compound found in ginger, which has been studied for its potential anti-inflammatory and antioxidant properties

Mode of Action

The exact mode of action of 3’-Methoxy-6It is hypothesized that like other gingerdiol derivatives, it may interact with its targets to modulate biochemical pathways and exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by 3’-Methoxy-6Related compounds have been shown to influence pathways associated with inflammation and oxidative stress

Pharmacokinetics

The pharmacokinetic properties of 3’-Methoxy-6Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of 3’-Methoxy-6Related compounds have demonstrated anti-inflammatory and antioxidant effects

Action Environment

The action, efficacy, and stability of 3’-Methoxy-6-Gingerdiol 3,5-diacetate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds

properties

IUPAC Name |

[3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJKXQWAFFZFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-[6]-Gingerdiol 3,5-diacetate | |

CAS RN |

143519-18-0 | |

| Record name | 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

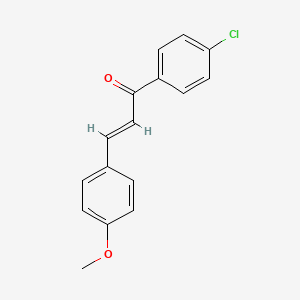

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

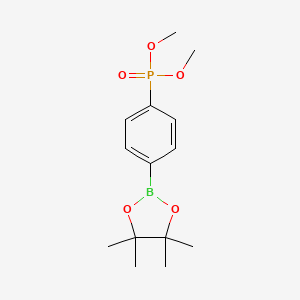

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

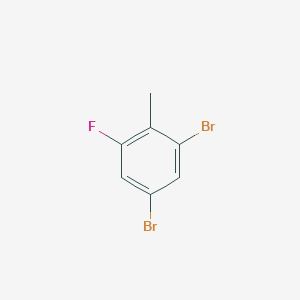

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)